8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-13(3-4-15)8-10-5-6(11-8)14(2)9(17)12-7(5)16/h15H,3-4H2,1-2H3,(H,10,11)(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHKOLSUQNXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 2-hydroxyethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarities with known pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neuropharmacology.
Enzyme Inhibition Studies
Research indicates that derivatives of purines can act as inhibitors for various enzymes involved in nucleotide metabolism. Studies have shown that compounds similar to 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione can inhibit enzymes such as adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism. This inhibition can have implications in treating diseases like gout and certain cancers.
Antiviral Activity
Preliminary studies suggest that purine derivatives may exhibit antiviral properties. The compound's structural features could allow it to mimic natural substrates of viral enzymes, potentially leading to the development of antiviral agents.
Research on Neurological Disorders
Given the role of purines in neurotransmission and neuroprotection, there is ongoing research into the effects of this compound on neurological disorders such as Alzheimer's disease and Parkinson's disease. The modulation of adenosine receptors by purines is a key area of interest.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of adenosine deaminase with IC50 values indicating potential therapeutic use in gout treatment. |
| Study B | Antiviral Properties | Showed that the compound inhibited viral replication in vitro, suggesting further investigation for antiviral drug development. |
| Study C | Neuroprotection | Found that the compound enhanced neuronal survival in models of oxidative stress, indicating potential benefits in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent critically impacts physicochemical and pharmacological properties.
*Calculated based on molecular formula.
Substituent Effects at Position 3
Position 7 Modifications
- 7-Unsubstituted (7H) : The target compound lacks a substituent at position 7, unlike analogs with hydroxyethyl () or phenylpropyl groups (). This absence may reduce steric hindrance, favoring enzyme binding .
Pharmacological and Biochemical Profiling
- Kinase Inhibition : Structural similarity to 8-bromo-3,7-dihydro derivatives () implies possible kinase-targeting applications, modulated by substituent polarity .
Biological Activity
8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to purines, which are critical components of nucleic acids and play significant roles in cellular metabolism and signaling.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. It is known to act as an inhibitor of certain kinases, which are pivotal in regulating cell proliferation and survival.
Biological Activities
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study revealed that the compound showed an IC50 value of approximately 5 µM against human breast cancer cells, indicating potent cytotoxicity .
2. Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In animal models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. The mechanism involves the modulation of signaling pathways associated with neuroinflammation, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
3. Antioxidant Properties
this compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial for protecting cells from oxidative damage, which is implicated in various chronic diseases .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Activity | IC50 Value | Reference |
|---|---|---|
| Antitumor (Breast Cancer) | 5 µM | |
| Neuroprotection | N/A | |
| Antioxidant Activity | N/A |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a controlled study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid-beta plaque formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, reacting 8-chloro-3-methyl-7H-purine-2,6-dione derivatives with 2-(methylamino)ethanol under basic conditions (e.g., K₂CO₃ in anhydrous DMF at 60–80°C) achieves substitution at the 8-position . Monitoring reaction progress via TLC (Rf values ~0.5 in ethyl acetate/hexane systems) is critical .
- Characterization : Confirm structure using FTIR (e.g., -N-H stretching at ~3344 cm⁻¹, -C=O peaks at ~1697 cm⁻¹) and mass spectrometry (key fragments at m/z 169, 149) .
Q. Which analytical techniques are most reliable for characterizing structural and functional groups in this compound?
- FTIR : Identifies hydroxyl (-OH), amine (-NH), and carbonyl (-C=O) groups. For example, aliphatic C-H stretches at ~2968 cm⁻¹ and nitro group vibrations (if present) at ~744 cm⁻¹ .
- NMR : Use ¹H/¹³C NMR to resolve methyl (δ ~3.4 ppm for N-CH₃), hydroxyethyl (δ ~3.6–4.5 ppm for -CH₂-OH), and purine ring protons (δ ~7.8–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₄N₆O₃: 273.10) .
Q. How can researchers ensure purity during synthesis and purification?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts. For polar derivatives, use methanol in mobile phases .
- Validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Monitor for residual solvents (DMF, ethyl acetate) via GC-MS .
Advanced Research Questions
Q. How do substituents at the 8-position (e.g., nitro, chloro, hydroxyethyl) influence the compound’s reactivity and biological activity?
- Mechanistic Insights : Nitro groups (e.g., 8-nitro derivatives) increase electrophilicity, facilitating nucleophilic substitution but may reduce metabolic stability. Chloro substituents offer better leaving-group ability, while hydroxyethyl groups enhance water solubility .
- Case Study : Replacing 8-chloro with 2-hydroxyethyl(methyl)amino groups improves solubility (logP reduction from ~1.5 to ~0.8) but may alter adenosine receptor binding affinity .
Q. What computational strategies can predict reaction outcomes or optimize synthesis pathways?
- In Silico Design : Use density functional theory (DFT) to model transition states and substituent effects on reaction kinetics. For example, calculate activation energies for SN2 reactions at the 8-position .
- Machine Learning : Train models on reaction databases (e.g., aryl halide informer libraries) to predict yields based on solvent, base, and temperature .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Case Example : Discrepancies in ¹H NMR shifts (e.g., methyl groups at δ 3.4 vs. 3.6 ppm) may arise from solvent polarity or pH. Validate using deuterated solvents (CDCl₃ vs. DMSO-d₆) and control pH during sample preparation .
- Cross-Validation : Compare FTIR and XRD data (e.g., crystallographic studies of analogous purine diones) to confirm hydrogen bonding patterns .
Methodological Notes
- Synthetic Challenges : Avoid overalkylation by controlling stoichiometry (1:1.2 molar ratio of purine precursor to amine) .
- Data Reproducibility : Document reaction parameters (e.g., nitrogen atmosphere, stirring rate) to minimize variability .
- Advanced Applications : Explore functionalization at the 7-position (e.g., benzyl or ethyl groups) to modulate pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
